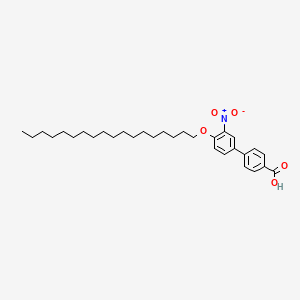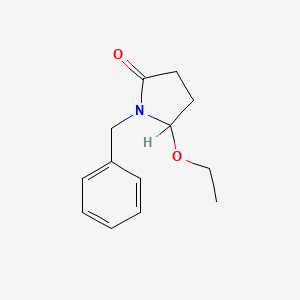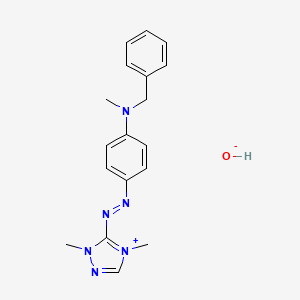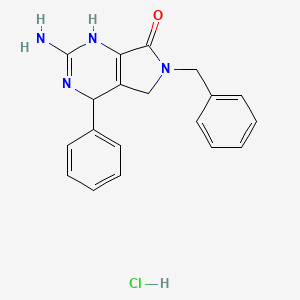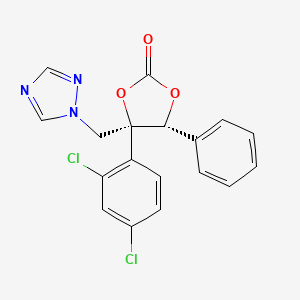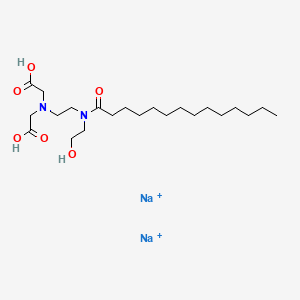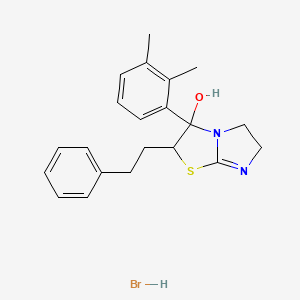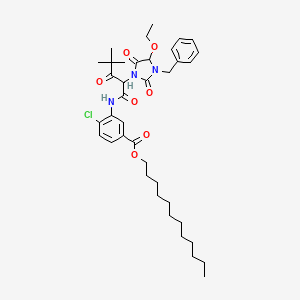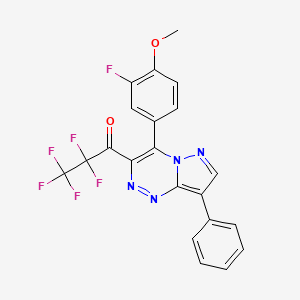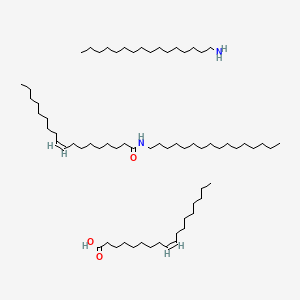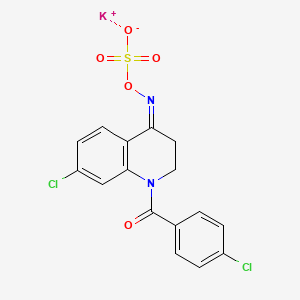
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system and multiple chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt involves several steps. The synthesis typically starts with the formation of the quinoline ring system, followed by the introduction of the chlorobenzoyl group and the hydroxylamine-O-sulfonic acid moiety. The final step involves the addition of potassium salt to stabilize the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include mineral acids (e.g., hydrochloric acid, sulfuric acid) and organic acids (e.g., formic acid, acetic acid). Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Industry: It may be used in industrial processes that require specific chemical properties, such as catalysis or material synthesis.
Mechanism of Action
The mechanism by which Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt exerts its effects is not well-understood. it is likely that the compound interacts with molecular targets such as enzymes or proteins, leading to changes in their activity or function. The specific pathways involved in these interactions are still under investigation.
Comparison with Similar Compounds
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt can be compared with other similar compounds, such as:
Hydroxylamine-O-sulfonic acid derivatives: These compounds share the hydroxylamine-O-sulfonic acid moiety but differ in other structural elements.
Quinoline derivatives: Compounds with similar quinoline ring systems but different substituents.
Chlorobenzoyl compounds: Compounds that include the chlorobenzoyl group but lack the quinoline ring system.
The uniqueness of this compound lies in its combination of these structural elements, which may confer specific chemical and biological properties not found in other compounds.
Properties
CAS No. |
114427-44-0 |
|---|---|
Molecular Formula |
C16H11Cl2KN2O5S |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
potassium;[(Z)-[7-chloro-1-(4-chlorobenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C16H12Cl2N2O5S.K/c17-11-3-1-10(2-4-11)16(21)20-8-7-14(19-25-26(22,23)24)13-6-5-12(18)9-15(13)20;/h1-6,9H,7-8H2,(H,22,23,24);/q;+1/p-1/b19-14-; |
InChI Key |
SSQLAWAYZZPQMQ-YEBWQKSTSA-M |
Isomeric SMILES |
C\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.[K+] |
Canonical SMILES |
C1CN(C2=C(C1=NOS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


